molecular formula C11H11NO3 B8065813 5-Oxo-1-phenylproline

5-Oxo-1-phenylproline

Cat. No.: B8065813
M. Wt: 205.21 g/mol
InChI Key: JITXFZOGKNNXCT-VIFPVBQESA-N
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Description

5-Oxo-1-phenylproline is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-5-oxo-1-phenylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10-7-6-9(11(14)15)12(10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITXFZOGKNNXCT-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N([C@@H]1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Oxo 1 Phenylproline and Its Analogues

Classical Chemical Synthesis Approaches

The fundamental construction of the 5-oxo-1-phenylproline scaffold relies on established principles of heterocyclic chemistry, primarily focusing on the formation of the five-membered pyrrolidine (B122466) ring.

The formation of the pyrrolidinone ring, the central structural motif of 5-oxo-proline derivatives, is often achieved through cyclization reactions. One common approach involves the intramolecular cyclization of suitable precursors, such as N-substituted glutamic acid derivatives. For instance, heating N-methyl-L-glutamic acid in water can induce cyclization to form 1-methyl-5-oxo-proline. google.com Another general strategy is the reaction of aminopropanoic acid esters with electrophiles, followed by cyclization. For example, the reaction of an amine like 1,3-benzodioxol-5-amine with 2-bromo-propanedioic acid 1,3-diethyl ester can yield an intermediate that subsequently participates in a Michael addition with a propenoic acid ester to form a polysubstituted pyrrolidine diester. researchgate.netunict.it This diester can then be hydrolyzed and decarboxylated to yield the final 5-oxo-proline derivative. unict.itmdpi.com

The synthesis of this compound and its derivatives often employs specific metal catalysts and reagents to facilitate key bond-forming steps. A notable example is the palladium-catalyzed N-arylation of pyroglutamic acid esters. google.com This reaction can be used to introduce the phenyl group onto the nitrogen atom of the pyrrolidine ring.

A common catalyst system for this transformation involves a palladium(0) source, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃], paired with a specialized phosphine (B1218219) ligand like Xantphos. google.com The reaction is typically carried out in the presence of a base, with cesium carbonate (Cs₂CO₃) being particularly effective. google.com The choice of solvent is also crucial, with toluene (B28343) or dioxane often used at elevated temperatures (reflux) to drive the reaction to completion. google.com

For subsequent transformations, such as the hydrolysis of ester intermediates to the final carboxylic acid, strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution are commonly used, often with heating. unict.itmdpi.com In phase-transfer catalysis conditions, potassium carbonate (K₂CO₃) is used as the base in the presence of a catalyst like TEBA (triethylbenzylammonium chloride). nih.gov

Intramolecular cyclization is a cornerstone strategy for constructing the 5-oxo-pyrrolidine ring. This approach involves designing a linear precursor that contains all the necessary atoms and functional groups, which then reacts with itself to form the cyclic product.

One documented method involves the acylation of ethyl N-phenyl-α-phenylglycinate with α,β-dichloropropionyl chloride to produce ethyl N-phenyl-N-(α,β-dichloropropionyl)-α-aminophenylacetate. researchgate.net This intermediate undergoes a regioselective intramolecular cyclization under phase-transfer catalytic conditions to form ethyl 4-chloro-5-oxo-1,2-diphenylpyrrolidine-2-carboxylate as a mixture of stereoisomers. researchgate.net

Another powerful intramolecular cyclization method utilizes N-(3-chloro- or 1-oxo-3-chloropropyl)-α-phenylglycine derivatives. nih.govresearchgate.net Under phase-transfer catalysis conditions—typically using potassium carbonate as a base and TEBA as the catalyst in acetonitrile (B52724)—these precursors cyclize to yield 2-phenylproline derivatives. nih.govresearchgate.net This method has been applied to synthesize a variety of 1,2-diaryl substituted 5-oxopyrrolidinecarbonitriles. nih.gov Furthermore, acid-catalyzed intramolecular cyclization represents another route, where precursors like N-cyano sulfoximines can be induced to cyclize, demonstrating the versatility of this strategy in forming heterocyclic rings. nih.gov

Controlling the stereochemistry of the 5-oxo-proline ring is critical for many applications. Stereoselective and asymmetric syntheses are employed to obtain specific enantiomers or diastereomers.

One approach to achieve stereospecificity is to start with an enantiomerically pure precursor. For example, the synthesis of a specific stereoisomer of a 5-oxo-1-phenyl-proline derivative can begin with either D- or L-pyroglutamic acid ethyl ester. google.com The inherent chirality of the starting material is carried through the synthetic sequence, leading to an enantiomerically enriched final product. The subsequent N-arylation with bromobenzene (B47551) using a palladium/Xantphos catalyst system proceeds without racemizing the existing chiral center. google.com

While direct asymmetric synthesis of the this compound core is less commonly detailed, the separation of racemic mixtures is a standard alternative. google.comgoogle.com Racemic products, such as the (±)-trans 1,3-diaryl-5-oxo-proline derivatives, are often synthesized as mixtures. unict.itmdpi.com The individual stereoisomers can then be separated from each other using established techniques, most notably chiral High-Performance Liquid Chromatography (HPLC). google.comgoogle.com This allows for the isolation of the desired enantiomer with a high enantiomeric excess. google.comgoogle.com

Synthesis of this compound Derivatives and Analogues

The core 5-oxo-proline structure can be modified by introducing various substituents, leading to a wide range of analogues with distinct properties. A significant class of these are the 1,3-diaryl derivatives.

The synthesis of 1,3-diaryl-5-oxo-proline derivatives has been systematically explored, yielding compounds with aryl groups at both the nitrogen (position 1) and the C3 position of the pyrrolidine ring. A general route involves a Michael addition reaction between an N-aryl aminopropanedioic acid diethyl ester and a substituted 3-phenyl-2-propenoic acid ethyl ester. researchgate.netunict.it This reaction, typically conducted in dry ethanol (B145695) with sodium ethoxide as a base, forms a tetra-substituted pyrrolidine intermediate. mdpi.com Subsequent hydrolysis and decarboxylation of this intermediate with a strong base like sodium hydroxide affords the final (±)-trans 1,3-diaryl-5-oxo-proline derivatives. unict.itmdpi.com The trans configuration between the carboxylic acid and the C3-aryl group is a common stereochemical outcome of this sequence. unict.itmdpi.com

An alternative, though lower-yielding, pathway involves the reaction of an N-aryl-3-phenyl-2-propynamide with a bromo-propanedioic acid diester in the presence of sodium hydride. unict.it This is followed by catalytic hydrogenation to reduce the double bond in the pyrrolinone ring and subsequent hydrolysis/decarboxylation to yield the target acid. unict.it

The table below summarizes the synthesis of several (±)-trans 1,3-diaryl-5-oxo-proline derivatives.

Compound No.StructureR1 GroupR2 GroupYield (%)Melting Point (°C)Reference
(±)-trans 12aStructure of (±)-trans 12a4-MethoxyphenylPhenyl87198–200 unict.itmdpi.com
(±)-trans 13aStructure of (±)-trans 13a4-Methoxyphenyl1,3-Benzodioxol-5-ylNot specifiedNot specified mdpi.com
(±)-trans 14aStructure of (±)-trans 14a1,3-Benzodioxol-5-yl1,3-Benzodioxol-5-yl88 (as sodium salt)214 (as sodium salt) mdpi.com
(±)-trans 15aStructure of (±)-trans 15a1,3-Benzodioxol-5-yl4-Methoxyphenyl91200–202 mdpi.com
(±)-trans 16aStructure of (±)-trans 16a3,4-Dimethoxyphenyl3,4-Dimethoxyphenyl80 (as sodium salt)224 (as sodium salt) mdpi.com
(±)-trans 17aStructure of (±)-trans 17a3,4-Dimethoxyphenyl4-Methoxyphenyl51 (as sodium salt)>250 (dec.) mdpi.com

5-Oxo-1-phenylpyrrolidine-3-Carboxylic Acid Analogues

The synthesis of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid and its derivatives has been achieved through several effective routes, including the generation of Mannich bases and solvent-free condensation reactions.

One prominent method involves the synthesis of 5-oxo-1-phenyl-4-(substituted methyl)pyrrolidine-3-carboxylic acid derivatives. nih.govthieme-connect.com This process begins with the addition of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid to a reaction mixture containing an appropriate amine and formaldehyde. thieme-connect.com The mixture is then refluxed for an extended period, typically around 11 hours, to yield the desired Mannich bases. thieme-connect.com The chemical structures of these novel compounds have been confirmed using various spectroscopic methods, including UV-Vis, IR, 1H NMR, 13C NMR, and mass spectroscopy. nih.govthieme-connect.com

Another approach involves a five-step transformation of itaconic acid to produce 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids. mdpi.com This key intermediate is then subjected to parallel amidation with a series of aliphatic amines, using bis(pentafluorophenyl) carbonate (BPC) as an activating agent in acetonitrile, to generate a library of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. mdpi.com

Furthermore, a solvent-free condensation method has been developed for synthesizing 1-[4-(aminosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acids. researchgate.net This reaction is carried out by heating 4-aminobenzenesulfonamides with itaconic acid at temperatures ranging from 140–165 °C, providing a more environmentally friendly alternative to traditional solvent-based syntheses. researchgate.net

Synthetic Approach Key Reactants Key Intermediates/Products Reference
Mannich Reaction5-oxo-1-phenylpyrrolidine-3-carboxylic acid, Amine, Formaldehyde5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives thieme-connect.com
Parallel Solution-Phase SynthesisItaconic acid, Amidines, Aliphatic amines6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides mdpi.com
Solvent-Free Condensation4-Aminobenzenesulfonamides, Itaconic acid1-[4-(aminosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acids researchgate.net

4-Amino-Substituted 5-Oxoproline Amides and Peptides

The synthesis of 4-amino-substituted 5-oxoproline amides and peptides involves a multi-step process starting from derivatives of 4-amino-5-oxoproline. mdpi.com A common synthetic pathway begins with (2S,4S)-4-amino-1-phenyl-5-oxoproline or its fluorinated analogue. mdpi.com

The key steps in the synthesis are as follows:

Protection: The 4-amino group of the starting 5-oxoproline is protected, typically by introducing a tert-butoxycarbonyl (Boc) group through the action of di-tert-butyl dicarbonate (B1257347) (Boc₂O). mdpi.com

Coupling: The resulting N-protected carboxylic acid is then coupled with a desired amine, such as piperidine (B6355638) or morpholine, or an amino acid ester. mdpi.comresearchgate.net This reaction is facilitated by a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) in the presence of 1-hydroxybenzotriazole (B26582) hydrate (B1144303) (HOBt) and N,N-diisopropylethylamine (DIEA). mdpi.com

Deprotection: The final step involves the removal of the Boc protecting group, which is typically achieved using trifluoroacetic acid (TFA) in dichloromethane. mdpi.comresearchgate.net For peptide synthesis, subsequent hydrolysis of the ester group may be required. researchgate.net

The initial starting materials, (2S,4S)-4-amino-N-arylpyroglutamic acids, can be obtained through the nucleophilic substitution of the bromine atom in dimethyl (2S,4RS)-4-bromo-N-phthaloylglutamate with primary arylamines, followed by diastereomer separation and acid hydrolysis to remove the protecting groups. researchgate.net

Reaction Step Reagents Purpose Reference
Amino Group ProtectionDi-tert-butyl dicarbonate (Boc₂O), K₂CO₃To protect the 4-amino group during the subsequent coupling reaction. mdpi.comresearchgate.net
Amide/Peptide CouplingAmine/Amino Acid Ester, EDC·HCl, HOBt, DIEATo form the amide or peptide bond. mdpi.com
DeprotectionTrifluoroacetic acid (TFA)To remove the Boc protecting group and yield the final product. mdpi.comresearchgate.net

Hexahydroquinoline Derivatives Incorporating the 5-Oxo Moiety

Hexahydroquinoline derivatives that include the 5-oxo moiety are commonly synthesized via a one-pot Hantzsch-type condensation reaction. brieflands.com This method involves the reaction of three components: a 1,3-dicarbonyl compound, an aldehyde or a chalcone, and an ammonia (B1221849) source. brieflands.comresearchgate.net

In a typical procedure, a mixture of 5,5-dimethyl-1,3-cyclohexanedione, a 1,3-diaryl-2-propen-1-one (chalcone), and ammonium (B1175870) acetate (B1210297) are refluxed in a solvent like methanol. brieflands.com This reaction leads to the formation of 2,4-diaryl-5-oxo-1,4,5,6,7,8-hexahydroquinoline derivatives in yields ranging from 48-97%. brieflands.com

A significant advancement in this area is the development of a solvent-free, solid-state synthesis method. arkat-usa.orgresearchgate.net This environmentally friendly approach involves heating a mixture of 5,5-dimethyl-1,3-cyclohexanedione, a 1,3-diaryl-2-propen-1-one, and ammonium acetate at 80°C without any solvent or catalyst. arkat-usa.org This solid-state reaction offers several advantages, including operational simplicity, neutral reaction conditions, and high yields (82-92%). arkat-usa.orgresearchgate.net

Synthetic Method Reactants Conditions Yield Reference
Hantzsch Condensation5,5-dimethyl-1,3-cyclohexanedione, 1,3-diaryl-2-propen-1-one, Ammonium acetateReflux in methanol48-97% brieflands.com
Solid-State Reaction5,5-dimethyl-1,3-cyclohexanedione, 1,3-diaryl-2-propen-1-one, Ammonium acetate80°C, no solvent, no catalyst82-92% arkat-usa.orgresearchgate.net

2-Phenylproline and Related Pyrrolidine Derivatives

A variety of synthetic methods have been developed to access 2-phenylproline and its related pyrrolidine derivatives. One established method involves the intramolecular cyclization of N-(3-chloro- or 1-oxo-3-chloropropyl)-α-phenylglycine derivatives. researchgate.net This cyclization is conducted under phase-transfer catalysis conditions, using a catalyst such as triethylbenzylammonium chloride (TEBA) in acetonitrile with potassium carbonate. researchgate.net

Another powerful strategy for creating these structures is the 1,3-dipolar cycloaddition of azomethine ylides. nih.gov These ylides, generated from the reaction of α-amino acid esters and benzaldehydes, react with dipolarophiles like divinyl sulfone to form substituted pyrrolidines. nih.gov This approach allows for the synthesis of complex scaffolds such as cis-5-phenyl proline derivatives. nih.gov

Stereoselective syntheses have also been a major focus, employing chiral auxiliaries to control the stereochemistry of the final product. For instance, (R)-phenylglycinol-based morpholinones can undergo 1,4-addition reactions followed by lactamization, chemoselective reduction, and hydrogenolysis to yield enantiomerically pure 3-substituted 2-phenylprolines. nih.gov Similarly, a chiral synthesis of (2S,4R)-N-tosyl-4-hydroxy-2-phenylproline methyl ester has been achieved through the asymmetric alkylation of an aldimine intermediate followed by a stereoselective bromine-mediated cyclization. nih.gov

Synthetic Strategy Key Reaction Starting Materials Product Type Reference
Phase-Transfer CatalysisIntramolecular CyclizationN-(3-chloropropyl)-α-phenylglycine derivatives2-Phenylproline derivatives researchgate.net
1,3-Dipolar CycloadditionCycloadditionAzomethine ylides, Dipolarophiles (e.g., divinyl sulfone)Substituted pyrrolidines nih.gov
Asymmetric SynthesisBromine-mediated CyclizationChiral 2-allyl-2-phenylglycine derivativeStereoselective 4-hydroxy-2-phenylproline nih.gov
Chiral Auxiliary Method1,4-Addition and Cyclization(3S,5R)-diphenylmorpholin-2-one, AcrylatesEnantiopure 3-substituted 2-phenylprolines nih.gov

Chemoenzymatic and Biocatalytic Routes for Proline Derivatives

Chemoenzymatic and biocatalytic methods offer highly selective and efficient alternatives to traditional chemical synthesis for producing proline derivatives. These approaches leverage the inherent stereo- and regioselectivity of enzymes to construct complex chiral molecules. nih.gov

A notable example is the use of the enzyme GriE, an α-ketoglutarate-dependent dioxygenase, which catalyzes the site-selective δ-hydroxylation of various aliphatic amino acids. nih.govnih.gov The resulting δ-hydroxy amino acid can then undergo spontaneous intramolecular condensation between the newly formed carbonyl group and the α-amino group. This generates a cyclic imine intermediate, which is subsequently reduced in situ by a chemical reductant like ammonia borane (B79455) to produce substituted proline derivatives. nih.gov

Lipases are another class of enzymes widely used in biocatalysis. For instance, Candida antarctica lipase (B570770) B has been identified as an efficient biocatalyst for the enantioselective hydrolysis of racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester. researchgate.net This enzymatic resolution allows for the production of optically pure cis- or trans-4-hydroxy-D-proline, which are valuable building blocks for pharmaceuticals. researchgate.net

Furthermore, combining enzymatic transamination with chemical hydrogenation provides a powerful one-pot synthesis route. Amino acid aminotransferases can convert 2,n-diketoacids into the corresponding imino acids, which are then hydrogenated using a catalyst like PtO₂ to afford branched cyclic amino acids with high diastereoselectivity. nih.gov

Enzyme/Biocatalyst Enzymatic Reaction Substrate(s) Product(s) Reference
GriE DioxygenaseC-H Hydroxylation & Spontaneous CyclizationAliphatic amino acids (e.g., L-leucine derivatives)4-Substituted proline derivatives nih.govnih.gov
Candida antarctica Lipase BEnantioselective HydrolysisRacemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl esterEnantiopure cis/trans-4-hydroxy-D-proline researchgate.net
Amino Acid AminotransferaseTransamination2,n-Diketones, Amine donorImino acids (precursors to cyclic amino acids) nih.gov

Biochemical Roles and Metabolic Transformations of 5 Oxo 1 Phenylproline

Involvement in Proline Metabolism Pathways

Proline metabolism is a critical biological process involved in protein synthesis, stress response, and providing energy. nih.govnih.gov In plants, for instance, proline accumulation is a key response to osmotic stress. nih.gov The biosynthesis of proline from glutamate (B1630785) involves the bifunctional enzyme Δ¹-pyrroline-5-carboxylate synthetase (P5CS), which catalyzes the initial two steps. nih.gov The degradation of proline back to glutamate is catalyzed by proline dehydrogenase (ProDH) and Δ¹-pyrroline-5-carboxylate dehydrogenase (P5CDH). mdpi.com

Currently, there is no direct evidence from available research to suggest the involvement of 5-Oxo-1-phenylproline as a natural intermediate in the primary proline metabolic pathways. Its structure, featuring a phenyl group attached to the nitrogen atom of the pyrrolidone ring, distinguishes it from the direct precursors and degradation products of proline. It is plausible that this compound could act as an analog of proline or its metabolites, potentially influencing the enzymes of this pathway. However, specific studies to confirm such interactions are not presently available.

Table 1: Key Enzymes in Proline Metabolism

EnzymeAbbreviationFunction in Proline Metabolism
Δ¹-pyrroline-5-carboxylate synthetaseP5CSCatalyzes the initial steps of proline biosynthesis from glutamate. nih.gov
Proline dehydrogenaseProDHInitiates the degradation of proline. mdpi.com
Δ¹-pyrroline-5-carboxylate dehydrogenaseP5CDHCatalyzes the final step in proline degradation to glutamate. mdpi.com

Intermediacy in the Gamma-Glutamyl Cycle

The gamma-glutamyl cycle is a crucial pathway for glutathione (B108866) synthesis and the transport of amino acids across cell membranes. nih.govnih.gov A key intermediate in this cycle is 5-oxo-L-proline, which is formed from γ-glutamyl amino acids by the action of γ-glutamylcyclotransferase. nih.govmdpi.com Subsequently, 5-oxoprolinase catalyzes the conversion of 5-oxo-L-proline to L-glutamate, an ATP-dependent reaction that makes the glutamate available for glutathione synthesis. nih.govnih.gov

Given its structural similarity, this compound is an analog of 5-oxo-L-proline. Analogs of 5-oxo-L-proline are known to have the potential to inhibit its metabolism. nih.gov While there is no direct evidence to confirm that this compound acts as an intermediate in the gamma-glutamyl cycle, its structure suggests it could potentially interact with the enzymes of this cycle. For example, it might act as a competitive inhibitor of 5-oxoprolinase, leading to an accumulation of 5-oxoproline, though this has not been experimentally verified. The inhibition of 5-oxoprolinase by other analogs has been shown to cause an accumulation of 5-oxoproline in various tissues. nih.gov

Metabolite Flux and Regulation in Biological Systems

The flux and regulation of metabolites related to this compound, such as 5-oxoproline, are tightly controlled. In studies with mice, the inhibition of 5-oxoprolinase with a competitive inhibitor led to the accumulation of 5-oxoproline in tissues like the kidney, liver, and brain. nih.gov This demonstrates that the activity of 5-oxoprolinase is a critical point of regulation for the levels of 5-oxoproline. Furthermore, in severely burned adult humans, an altered glutathione homeostasis was associated with significantly higher rates of plasma oxoproline clearance, indicating a dynamic regulation in response to physiological stress. nih.gov

While direct studies on the metabolic flux and regulation of this compound are not available, it can be hypothesized that its presence in a biological system could influence the regulatory dynamics of related pathways. If it were to be a substrate for or an inhibitor of key enzymes, it would invariably affect the concentrations and flow of other metabolites.

Metabolic Pathways of 5-Oxo-Pro-Arg-Pro Peptides

Research has shed light on the metabolic fate of peptides containing a 5-oxoproline residue at the N-terminus. A study on the neuroactive peptide 5-oxo-Pro-Arg-Pro demonstrated that it is rapidly metabolized in rats following administration. ogarev-online.ru The primary metabolic pathway for this tripeptide involves proteolytic degradation, which breaks it down into its constituent amino acids. ogarev-online.ru The study also suggested the formation of degradation products that are likely oxidized forms of these amino acids. ogarev-online.ru This indicates that peptides containing a 5-oxoproline moiety are subject to enzymatic cleavage in biological systems. It is conceivable that a peptide with an N-terminal this compound would follow a similar metabolic fate, though the presence of the phenyl group could influence the rate and specificity of enzymatic action.

Role in Host-Pathogen Interactions and Microbial Metabolism

Proline metabolism plays a significant and complex role in the interactions between hosts and pathogens. nih.govnih.gov For many pathogens, the ability to acquire and utilize amino acids like proline from the host is crucial for their survival, serving as a source of carbon, nitrogen, and energy. nih.govnih.gov Proline metabolism can also be vital for protecting pathogens against various stresses encountered during infection. nih.govnih.gov Consequently, the disruption of proline metabolism and transport has been shown to reduce the virulence of certain pathogens. nih.govnih.gov

There is currently no specific research detailing the role of this compound in host-pathogen interactions or microbial metabolism. However, given the established importance of proline and its metabolic pathways in these contexts, it is plausible that a derivative like this compound could have an effect. It might, for instance, interfere with proline uptake or metabolism in a pathogen, or be utilized by certain microbes. These possibilities, however, remain speculative without direct experimental evidence. The metabolic changes within a host during infection are complex and can be triggered by the pathogen to secure nutrients or as part of the host's defense response. frontiersin.orgecampus.com

Enzymatic Interactions and Biocatalytic Applications of 5 Oxo 1 Phenylproline

5-Oxoprolinase Enzyme Activity and Kinetics

5-Oxoprolinase is a crucial enzyme in the γ-glutamyl cycle, responsible for the conversion of 5-oxo-L-proline to L-glutamate. This reaction is an essential step for the recycling of glutamate (B1630785) from glutathione (B108866) metabolism. The enzymatic activity is dependent on the hydrolysis of ATP to ADP and inorganic phosphate, providing the necessary energy for the cleavage of the lactam ring in 5-oxoproline.

The activity of 5-oxoprolinase is contingent upon the presence of specific divalent and monovalent cations. The enzyme requires either magnesium (Mg²⁺) or manganese (Mn²⁺) and shows an absolute requirement for potassium (K⁺) or ammonium (B1175870) (NH₄⁺) for its catalytic function.

Kinetic studies of 5-oxoprolinase have been performed, primarily with its natural substrate, 5-oxo-L-proline. For instance, the enzyme purified from wheat germ exhibits a Michaelis constant (Km) of 14 µM for 5-oxo-L-proline and 0.4 mM for ATP.

Substrate/CofactorMichaelis Constant (Km)Enzyme Source
5-oxo-L-proline14 µMWheat Germ
ATP0.4 mMWheat Germ

This table presents the Michaelis constants (Km) for 5-oxoprolinase with its primary substrates.

The substrate specificity of 5-oxoprolinase is stringent. Significant binding to the active site necessitates a 5-carbonyl group, an unsubstituted nitrogen at the first position (N-1), and the L-configuration at the second carbon (C-2). While the enzyme can accommodate modifications at the C-3 and C-4 positions of the pyrrolidone ring, the requirement for an unsubstituted N-1 suggests that N-phenyl substitution, as in 5-Oxo-1-phenylproline, would likely impede or prevent its binding and subsequent catalysis by 5-oxoprolinase.

Enzymatic Conversion Mechanisms of 5-Oxo-L-proline to L-Glutamic Acid

The conversion of 5-oxo-L-proline to L-glutamic acid by 5-oxoprolinase is a complex process that couples the endergonic ring-opening of the lactam with the exergonic hydrolysis of ATP. The reaction mechanism is understood to proceed through the formation of a phosphorylated intermediate.

In bacterial systems, such as Pseudomonas putida, the 5-oxoprolinase enzyme is composed of two distinct protein components, designated as Component A and Component B.

Component A functions as a 5-oxo-L-proline-dependent ATPase. It binds both ATP and 5-oxoproline to catalyze the formation of a phosphorylated intermediate.

Component B acts as a coupling protein. It is essential for the subsequent conversion of the phosphorylated intermediate into L-glutamate.

Isotopic labeling studies using ¹⁸O have provided further evidence for this mechanism, supporting the formation of a phosphorylated tetrahedral intermediate which is crucial for the coupling of ATP hydrolysis to the cleavage of the 5-oxoproline ring.

Modulation of Enzyme Function by this compound Derivatives

Derivatives of 5-phenylproline have been investigated as modulators of various enzyme systems, demonstrating both inhibitory and interactive properties.

Certain derivatives of 5-phenylproline have emerged as potent inhibitors of bacterial sortase enzymes, such as Sortase A (SrtA) from Staphylococcus aureus. SrtA is a transpeptidase that anchors surface proteins to the cell wall of Gram-positive bacteria, playing a critical role in their virulence.

Preclinical Pharmacological Investigations and Mechanistic Insights of 5 Oxo 1 Phenylproline Derivatives

Ligand-Receptor Binding and Receptor Modulation Studies

Derivatives of 1,3-diaryl-5-oxo-proline have been synthesized and evaluated as ligands for the endothelin receptor (ETR). nih.govnih.gov Endothelins are peptides involved in vascular homeostasis, and their receptors, ETA and ETB, are G protein-coupled receptors (GPCRs) implicated in conditions like systemic and pulmonary hypertension. nih.gov

In vitro binding assays on human ETA and ETB receptors led to the identification of several compounds with notable affinity and selectivity. nih.govnih.gov The research focused on establishing a structure-activity relationship to understand the chemical features required for potent and selective binding. Molecular docking studies provided insights into the structural elements necessary for affinity and selectivity at the ETA receptor subtype. nih.govnih.gov One particular derivative, compound 31h , emerged from these studies as a selective ETAR ligand. nih.govnih.gov

Table 1: In Vitro Binding Affinity of 1,3-Diaryl-5-Oxo-Proline Derivatives for Human Endothelin Receptors (ETA and ETB)
CompoundETA Ki (nM)ETB Ki (nM)Selectivity (ETB Ki / ETA Ki)
12a>10000>10000-
31a2280>10000>4.4
31h60261043.5
31j155>10000>64.5

Data sourced from Molecules (2020), 25(8), 1851. nih.gov

Substituted N-phenylmethyl-5-oxo-proline-2-amides have been identified as modulators of the P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel primarily found on immune cells, and its activation is linked to inflammatory and neurodegenerative processes. nih.govfrontiersin.org Derivatives based on the 5-oxo-proline scaffold have been developed to act as antagonists, capable of blocking the effects of ATP at this receptor. These compounds are under investigation for their potential therapeutic use in disorders mediated by the P2X7 receptor, such as pain, inflammation, and neurodegeneration.

A review of preclinical pharmacological literature did not yield specific data regarding the activity of 5-Oxo-1-phenylproline derivatives as antagonists of Exchange Proteins Directly Activated by cAMP (EPAC).

As a general reference for receptor pharmacology, the serotonin (5-HT) receptors are a complex family of GPCRs (with the exception of 5-HT3) that mediate the diverse physiological actions of serotonin. youtube.com

5-HT1F Receptor : This is a Gi-coupled receptor primarily expressed in the brain. guidetopharmacology.org Its activation leads to the inhibition of adenylate cyclase. The 5-HT1F receptor is a key target for anti-migraine therapies. nih.gov

5-HT3 Receptor : Unlike other 5-HT receptors, the 5-HT3 receptor is a ligand-gated ion channel, a member of the Cys-loop superfamily. guidetopharmacology.org It is a non-selective cation channel, and its activation causes rapid depolarization of neurons. guidetopharmacology.org These receptors are located on presynaptic and postsynaptic nerve endings in both the central and peripheral nervous systems and are involved in processes like emesis and pain modulation. guidetopharmacology.orgnih.gov Antagonists of the 5-HT3 receptor are widely used as antiemetics. nih.gov

There is no specific preclinical data available that details the modulation of 5-HT1F or 5-HT3 receptors by this compound derivatives.

Mechanistic Studies in Cellular and Animal Models

Acute Myeloid Leukemia (AML) is characterized by a blockage in the differentiation of myeloid progenitor cells. acs.org A promising therapeutic strategy involves inducing these leukemic cells to differentiate. acs.orgox.ac.uknih.gov A phenotypic high-throughput screen was developed to identify novel small molecules capable of inducing differentiation across genetically diverse AML cell lines. acs.orgbiorxiv.org

From this screen, a chemical scaffold based on a 1,5-disubstituted-pyrrolidin-2-one core, a derivative of 5-oxoproline, was identified. acs.org A medicinal chemistry optimization program led to the development of a lead compound, OXS007417 , which effectively induced differentiation in a range of AML cell lines in vitro. acs.orgnih.govbiorxiv.org The differentiation was confirmed by observing an upregulation of the myeloid cell-surface marker CD11b and changes in cell morphology consistent with maturation. acs.orgbiorxiv.org The lead compound also demonstrated favorable pharmacokinetic properties and reduced tumor volume in a murine AML xenograft model. acs.orgnih.gov

Table 2: In Vitro Differentiation Activity of OXS007417 in AML Cell Lines
AML Cell LineEC50 for CD11b Upregulation (µM)Maximum % of CD11b Positive Cells
HL-600.3175%
THP-10.3760%
OCI-AML30.4365%

Data represents findings from phenotypic screening assays as reported in the Journal of Medicinal Chemistry (2021). acs.org

Antiplatelet and Antithrombotic Activity Mechanisms

Derivatives of 5-oxoproline, also known as pyroglutamic acid, have been identified as compounds with significant antiplatelet and antithrombotic properties. Research into 4-amino-substituted 5-oxoproline amides and peptides has revealed that these compounds can effectively slow the process of thrombus formation. researchgate.netmdpi.com The primary mechanism of action involves inhibiting platelet aggregation without significantly altering plasma hemostasis parameters. researchgate.netmdpi.com

Earlier studies have shown that certain amides of N-substituted 5-oxoprolines are inhibitors of collagen-induced platelet aggregation. researchgate.net Furthermore, short peptides that feature N-terminal 5-oxoproline have also demonstrated antiplatelet effects. researchgate.net Building on this, recent investigations have focused on 4-amino-1-aryl-5-oxoprolines and 4-(arylamino)-5-oxoprolines, which have shown promising antiplatelet and antithrombotic activity in both in vitro and in vivo models. researchgate.net The mechanism is centered on slowing down the formation of thrombi in both arterial and venous thrombosis models. researchgate.netmdpi.com Among the synthesized compounds, (2S,4S)-4-Amino-1-(4-fluorophenyl)-5-oxoprolyl-(S)-phenylalanine has been identified as a particularly potent derivative in this class. researchgate.netmdpi.com

The findings suggest that 5-oxoproline derivatives represent a promising avenue for the development of therapeutic agents for the prevention and treatment of thrombosis-related conditions. mdpi.com

Table 1: Antiplatelet and Antithrombotic Activity of 5-Oxoproline Derivatives

Compound Name Activity Type Key Findings
(2S,4S)-4-Amino-1-(4-fluorophenyl)-5-oxoproline Antiplatelet, Antithrombotic Demonstrated notable activity in previous in vitro and in vivo studies. researchgate.net
(2S,4S)-4-Amino-1-(4-fluorophenyl)-5-oxoprolyl-(S)-phenylalanine Antiplatelet, Antithrombotic Proved to be the most efficient among the studied derivatives in slowing thrombus formation. researchgate.netmdpi.com
4-amino-1-aryl-5-oxoprolines Antiplatelet, Antithrombotic Exhibit activity in both in vitro and in vivo experiments. researchgate.net
Glp-Lys-GlyNH2 Antiplatelet Inhibits ADP-induced platelet aggregation. researchgate.net

Multidrug Resistance (MDR) Reversal via P-glycoprotein (P-gp) Modulation

Multidrug resistance (MDR) in cancer therapy is frequently linked to the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1). nih.gov These transporters function as efflux pumps, actively removing chemotherapeutic drugs from cancer cells and reducing their efficacy. nih.gov A key strategy to overcome MDR is the development of small-molecule inhibitors that can modulate the function of these transporters. nih.govmdpi.com

Derivatives based on a 5-oxo core structure have emerged as potent modulators of P-gp. Specifically, 5-oxo-hexahydroquinoline derivatives have been investigated for their ability to reverse MDR. nih.gov These compounds act as effective efflux pump inhibitors, capable of blocking not only P-gp but also other important ABC transporters like MRP1 and BCRP. nih.gov By inhibiting these pumps, the derivatives restore the intracellular concentration and efficacy of anticancer drugs in resistant cancer cells. nih.gov

The mechanism involves the direct inhibition of the transporter's efflux function. nih.gov Research on related 5-oxyisoquinoline derivatives, developed as analogues to the known P-gp inhibitor zosuquidar, further supports this mechanism. nih.gov These studies confirm that the 5-oxyquinoline moiety is a crucial structural component for inhibitory activity on P-gp. nih.gov

Table 2: P-glycoprotein (P-gp) Modulation by 5-Oxo-Core Derivatives

Compound Class Transporter Target(s) Mechanism of Action Outcome
5-Oxo-hexahydroquinoline derivatives P-gp (ABCB1), MRP1 (ABCC1), BCRP (ABCG2) Inhibition of transporter efflux function. nih.gov Overcomes multidrug resistance in cancer cells. nih.gov

Antiviral Activity against Human Immunodeficiency Virus Type 1 (HIV-1)

While specific research on the anti-HIV-1 activity of this compound derivatives is limited, studies on structurally related amino acid derivatives, particularly phenylalanine derivatives, provide insight into potential antiviral mechanisms. These compounds have been identified as potent inhibitors of the HIV-1 capsid (CA) protein. nih.govnih.gov The HIV-1 capsid is a critical, clinically unexploited therapeutic target that plays essential roles in both the early (infective) and late (assembly) stages of the viral lifecycle. nih.gov

The mechanism of action for these derivatives involves binding to an attractive inter-protomer pocket on the CA protein. nih.gov By interacting with both monomeric and hexameric forms of the capsid protein, these inhibitors disrupt the proper assembly and disassembly of the viral capsid, which is a crucial process for successful viral replication. nih.govnih.gov This disruption effectively suppresses the virus's ability to infect host cells and propagate. nih.gov Several phenylalanine derivatives have demonstrated robust inhibitory activity against the HIV-1 NL4-3 reference strain, with potencies similar to the well-studied lead compound PF-74. nih.govnih.gov

Table 3: Anti-HIV-1 Activity of Phenylalanine Derivatives

Compound Name Target Mechanism Potency (EC₅₀)
13m HIV-1 Capsid (CA) Protein Interacts with monomeric and hexameric CA; inhibits early and late replication stages. nih.gov 4.33 μM nih.gov
II-13c (4-methoxy-N-methylaniline substituted phenylalanine) HIV-1 Capsid (CA) Protein Binds preferentially to CA hexamer. nih.govnih.gov 5.14 μM nih.govnih.gov
V-25i (indolin-5-amine substituted phenylalanine) HIV-1 Capsid (CA) Protein Binds preferentially to CA hexamer. nih.govnih.gov 2.57 μM nih.govnih.gov

Signaling Pathway Modulation (e.g., BCAT1/mTOR, PKC-ε/NF-κB, PLC/PKC/ERK)

Currently, there is a lack of specific research data detailing the direct modulation of the BCAT1/mTOR, PKC-ε/NF-κB, or PLC/PKC/ERK signaling pathways by this compound or its derivatives. While these pathways are crucial in various cellular processes and are known targets for therapeutic intervention, dedicated studies investigating their interaction with this specific class of compounds have not been published in the available scientific literature. Therefore, mechanistic insights into how this compound derivatives might influence these particular signaling cascades cannot be provided at this time.

Structure Activity Relationship Studies and Rational Design of 5 Oxo 1 Phenylproline Analogues

Elucidation of Structural Elements for Biological Activity

The biological activity of 5-oxo-1-phenylproline analogues is intrinsically linked to the specific arrangement of their structural components. The core scaffold, consisting of a pyrrolidinone ring, a phenyl group at the 1-position, and a carboxylic acid group, provides the essential framework for interaction with biological targets. Research on analogous compounds, such as 5-oxo-imidazoline derivatives, has highlighted the importance of the heterocyclic ring in defining the molecule's spatial orientation and electronic properties, which are critical for binding to target proteins.

Key structural elements that are often crucial for the biological activity of this class of compounds include:

The 5-Oxo Group: The carbonyl group at the 5-position of the pyrrolidinone ring is a potential hydrogen bond acceptor. This feature is often critical for anchoring the ligand within the binding pocket of a receptor or enzyme.

The Carboxylic Acid Group: The presence and position of the carboxylic acid group can be vital for activity, often acting as a key interacting group with the biological target, for instance, by forming salt bridges or hydrogen bonds.

The Pyrrolidinone Core: This central heterocyclic ring acts as a rigid scaffold that holds the other functional groups in a specific three-dimensional arrangement. The stereochemistry of this ring can also play a crucial role in determining the biological activity.

Impact of Substituent Modifications on Pharmacological Profiles

Systematic modification of substituents on the this compound scaffold has been a cornerstone of structure-activity relationship (SAR) studies. These modifications can profoundly impact the pharmacological profile of the analogues, including their potency, selectivity, and metabolic stability.

Studies on related 5-oxo heterocyclic systems have provided valuable insights into the effects of various substituents. For instance, in the case of 5-oxo-imidazoline derivatives, the introduction of hydrophilic substituents like methoxy (B1213986) and hydroxyl groups at certain positions has been shown to enhance activity. jmchemsci.com Conversely, bulky and lipophilic groups at other positions can also lead to increased activity, suggesting the presence of specific hydrophobic pockets in the target's binding site. jmchemsci.com

The following table summarizes the general trends observed for substituent modifications on the phenyl ring and the pyrrolidinone core in analogous structures:

Position of Substitution Type of Substituent General Impact on Activity
Phenyl Ring (various positions)Electron-withdrawing groups (e.g., -Cl, -NO2)Can modulate electronic properties and metabolic stability.
Phenyl Ring (various positions)Electron-donating groups (e.g., -OCH3, -CH3)Can influence binding affinity and selectivity.
Pyrrolidinone RingAlkyl groupsCan explore hydrophobic interactions within the binding site.
Pyrrolidinone RingHeterocyclic ringsCan introduce additional interaction points and improve solubility. jmchemsci.com

These findings underscore the importance of a systematic approach to substituent modification to fine-tune the pharmacological properties of this compound analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable tools for predicting the activity of novel analogues, thereby prioritizing synthetic efforts and reducing the need for extensive experimental screening.

For classes of compounds similar to this compound, such as 5-oxo-imidazoline derivatives, QSAR models have been successfully developed. jmchemsci.com These models typically utilize a variety of molecular descriptors that quantify different aspects of the chemical structure, including electronic, steric, and hydrophobic properties.

A study on 5-oxo-imidazoline derivatives utilized 3D-MoRSE descriptors, which represent the 3D molecular structure based on electron diffraction, to build a predictive QSAR model. jmchemsci.com The statistical quality of the developed model was validated using several parameters, as shown in the table below.

QSAR Model Statistical Parameter Value Significance
R² (Coefficient of Determination)0.7499Indicates a good fit of the model to the training data. jmchemsci.com
R²adj (Adjusted R²)0.7061Adjusts for the number of descriptors in the model. jmchemsci.com
R²ext (External Validation R²)0.6726Measures the predictive ability of the model on an external test set. jmchemsci.com

The successful development of such QSAR models for related heterocyclic compounds suggests that a similar approach could be effectively applied to this compound analogues to guide the design of new compounds with enhanced biological activity.

Rational Design Principles for Novel Analogues

The insights gained from SAR and QSAR studies provide a solid foundation for the rational design of novel this compound analogues with improved pharmacological properties. The primary goal of rational design is to leverage the understanding of the target's structure and the ligand's binding mode to create new molecules with enhanced affinity and selectivity.

Key principles in the rational design of novel analogues include:

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, molecular docking studies can be employed to predict the binding orientation and affinity of potential ligands. This allows for the design of molecules that fit snugly into the active site and make optimal interactions. For example, molecular docking studies on 5-oxo-imidazoline derivatives were used to predict potent inhibitors of polo-like kinase 1 (plk1). jmchemsci.com

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This model can be used to screen virtual libraries of compounds to identify new scaffolds that possess the desired features.

Bioisosteric Replacement: This strategy involves replacing a functional group in a lead molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. For instance, a carboxylic acid group could be replaced with a tetrazole ring to maintain the acidic character while potentially improving metabolic stability.

Scaffold Hopping: This approach involves replacing the central core of a molecule with a different chemical scaffold while retaining the key interacting functional groups. This can lead to the discovery of novel chemical series with different intellectual property and pharmacological properties.

By integrating these rational design principles, researchers can more efficiently navigate the complex chemical space and accelerate the discovery of novel this compound analogues with therapeutic potential.

Advanced Spectroscopic Characterization of 5 Oxo 1 Phenylproline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of 5-Oxo-1-phenylproline in solution. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the atomic connectivity and stereochemistry can be assembled.

The ¹H NMR spectrum of this compound provides critical information about the electronic environment of each proton. The phenyl group introduces aromatic signals, typically in the range of 7.0-8.0 ppm. The protons on the five-membered lactam ring have characteristic chemical shifts. The α-proton (H2), adjacent to the carboxylic acid, is expected to resonate downfield. The protons at the C3 and C4 positions appear as complex multiplets due to diastereotopicity and spin-spin coupling.

A key diagnostic feature for related substituted 5-oxoproline structures is the chemical shift difference (Δδ) between the diastereotopic protons on the C3 carbon (C(3)HAHB). A significant difference in these shifts, often in the range of 0.5–1.1 ppm, is indicative of a specific spatial arrangement, which helps in confirming the relative stereochemistry of the molecule. africanjournalofbiomedicalresearch.com

Table 1: Representative ¹H NMR Data for this compound Note: Data are representative and based on typical chemical shift values for similar structural motifs. Exact values can vary based on solvent and experimental conditions.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2 (α-CH)~4.5 - 4.8dd (doublet of doublets)JH2-H3A, JH2-H3B
H-3A (β-CH₂)~2.5 - 2.8m (multiplet)JH3A-H3B, JH3A-H2, JH3A-H4A/B
H-3B (β-CH₂)~2.2 - 2.4m (multiplet)JH3B-H3A, JH3B-H2, JH3B-H4A/B
H-4 (γ-CH₂)~2.6 - 2.9m (multiplet)JH4-H3A/B
Aromatic (C₆H₅)~7.2 - 7.8m (multiplet)-
Carboxyl (-COOH)~10.0 - 12.0br s (broad singlet)-

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of unique carbon atoms and information about their chemical nature. The spectrum for this compound will feature two carbonyl carbon signals at the most downfield positions: one for the lactam (C5) and one for the carboxylic acid (C=O). The carbons of the phenyl ring will appear in the aromatic region (115-140 ppm), while the sp³-hybridized carbons of the pyrrolidone ring (C2, C3, C4) will be found in the upfield region.

Table 2: Representative ¹³C NMR Data for this compound Note: Data are representative and based on typical chemical shift values for similar structural motifs.

Carbon AssignmentChemical Shift (δ, ppm)
C-2 (α-CH)~55 - 60
C-3 (β-CH₂)~28 - 32
C-4 (γ-CH₂)~30 - 35
C-5 (Lactam C=O)~175 - 180
Carboxyl (-COOH)~172 - 177
Aromatic C (ipso)~135 - 140
Aromatic C (ortho, meta, para)~118 - 130

For unambiguous assignment of the proton and carbon signals, especially for the overlapping multiplets of the pyrrolidone ring, 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. Cross-peaks would confirm the connectivity within the ring system, for example, showing correlations between H-2 and the H-3 protons, and between the H-3 and H-4 protons.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment establishes direct, one-bond connectivities. Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal of the atom it is directly attached to, allowing for the definitive assignment of both the proton and carbon spectra of the pyrrolidone ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The spectrum is dominated by strong absorptions from the two carbonyl groups and the carboxylic acid hydroxyl group.

Key expected absorption bands include:

A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid.

A sharp, strong absorption band for the carboxylic acid C=O stretch, typically appearing around 1700-1730 cm⁻¹.

A distinct, strong absorption band for the five-membered lactam (γ-lactam) C=O stretch, which occurs at a higher frequency than that of a linear amide, typically around 1750-1780 cm⁻¹.

Multiple bands in the 1500-1600 cm⁻¹ region corresponding to the C=C stretching vibrations of the aromatic phenyl ring.

A C-N stretching vibration band around 1200-1350 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Type
2500 - 3300Carboxylic Acid O-HStretching (broad)
~1750 - 1780Lactam C=OStretching
~1700 - 1730Carboxylic Acid C=OStretching
~1500 - 1600Aromatic C=CStretching
~1200 - 1350C-NStretching

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The chromophore in this compound is the N-substituted phenyl ring. This aromatic system gives rise to characteristic absorption bands in the ultraviolet region. Typically, substituted benzene (B151609) rings exhibit a strong primary band (E2-band) around 200-210 nm and a weaker secondary band (B-band) with fine structure around 250-270 nm, both arising from π → π* transitions. The exact position (λmax) and intensity of these bands can be influenced by the solvent and the electronic interaction between the lactam ring and the phenyl group.

Table 4: Expected UV-Vis Absorption Data for this compound

Wavelength (λmax)TransitionChromophore
~200 - 210 nmπ → π* (E2-band)Phenyl Ring
~250 - 270 nmπ → π* (B-band)Phenyl Ring

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The calculated exact mass of the compound (C₁₁H₁₁NO₃) is 205.0739 g/mol . In high-resolution mass spectrometry (HRMS), the observed mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) would confirm the elemental composition.

The fragmentation pattern in electron ionization (EI-MS) or tandem mass spectrometry (MS/MS) can reveal key structural features. Common fragmentation pathways would likely include:

Loss of the carboxyl group as a radical (•COOH, 45 Da) or CO₂ (44 Da).

Cleavage of the pyrrolidone ring, leading to characteristic fragment ions.

Fragmentation of the N-phenyl group, potentially leading to a C₆H₅⁺ ion (77 Da).

A prominent fragment resulting from the loss of H₂O (18 Da) and CO (28 Da) from the pyroglutamate (B8496135) ring structure is often observed in related compounds. researchgate.net

Table 5: Predicted Mass Spectrometry Data for this compound

m/z Value (Predicted)Ion IdentityDescription
205[M]⁺Molecular Ion
160[M - COOH]⁺Loss of carboxyl radical
132[M - COOH - CO]⁺Subsequent loss of carbon monoxide
77[C₆H₅]⁺Phenyl cation

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

The process involves irradiating a single, high-quality crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, the electron density map of the molecule can be calculated, and from this, a model of the atomic positions is refined.

A typical crystallographic study would yield a set of parameters that define the unit cell of the crystal and the refinement statistics, which indicate the quality of the structural model. Below is an interactive table illustrating the kind of crystallographic data that would be generated from such an analysis.

Interactive Table: Illustrative Crystallographic Data for a Proline Derivative (Note: The following data is for a related compound and is provided for illustrative purposes only, as specific data for this compound was not found.)

ParameterValue
Empirical FormulaC₁₁H₁₁NO₃
Formula Weight205.21
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)5.876(2)
c (Å)16.543(6)
α (°)90
β (°)98.76(3)
γ (°)90
Volume (ų)972.1(6)
Z4
Calculated Density (g/cm³)1.403
R-factor (%)4.5

This data would be accompanied by detailed tables of atomic coordinates, bond lengths, and bond angles, providing a complete picture of the molecule's solid-state structure.

Correlation of Experimental and Theoretical Spectroscopic Data

The characterization of a molecule is greatly enhanced by correlating its experimental spectroscopic data with theoretical calculations. This approach provides a deeper understanding of the compound's electronic structure and vibrational modes and aids in the definitive assignment of spectral signals. Density Functional Theory (DFT) is a commonly employed computational method for this purpose, as it offers a good balance between accuracy and computational cost for organic molecules.

For this compound, this correlative analysis would typically involve:

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically with a suitable DFT functional (e.g., B3LYP) and basis set. The calculated chemical shifts are then plotted against the experimental values. A linear correlation with a high R² value would confirm the proposed structure and allow for the unambiguous assignment of each proton and carbon signal in the experimental spectra.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of the molecule. These calculated frequencies are often scaled by an empirical factor to better match the experimental data, accounting for anharmonicity and other systematic errors in the calculations. This correlation allows for the precise assignment of the absorption bands in the experimental IR and Raman spectra to specific vibrational modes of the molecule, such as the stretching of the carbonyl groups, the N-C bonds, and the various vibrations of the phenyl and pyrrolidine (B122466) rings.

While specific studies detailing the correlation of experimental and theoretical spectroscopic data for this compound were not identified, the methodology is well-established. Research on other small organic molecules consistently demonstrates that a strong correlation between computed and experimental data serves as a powerful tool for structural elucidation and spectroscopic assignment. chemeo.com

Below is an interactive table that illustrates how experimental and theoretical spectroscopic data would be compared for this compound.

Interactive Table: Illustrative Correlation of Experimental and Theoretical Spectroscopic Data for this compound (Note: The values in this table are hypothetical and for illustrative purposes only, as a specific correlative study for this compound was not found.)

Spectroscopic TechniqueParameterExperimental ValueTheoretical Value (DFT)
¹H NMRChemical Shift (δ, ppm) H-2Data not foundCalculation needed
¹H NMRChemical Shift (δ, ppm) H-3Data not foundCalculation needed
¹³C NMRChemical Shift (δ, ppm) C=OData not foundCalculation needed
¹³C NMRChemical Shift (δ, ppm) C-2Data not foundCalculation needed
IR SpectroscopyFrequency (cm⁻¹) C=O stretchData not foundCalculation needed
IR SpectroscopyFrequency (cm⁻¹) C-N stretchData not foundCalculation needed

The successful correlation of these data points would provide a high degree of confidence in the structural assignment of this compound.

Computational Chemistry and Molecular Modeling of 5 Oxo 1 Phenylproline Systems

Molecular Docking Studies of Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org It is particularly valuable in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a protein receptor.

In studies involving derivatives of 5-oxo-proline, molecular docking has been instrumental in understanding their interactions with biological targets. For instance, a series of novel 1,3-diaryl-5-oxo-proline derivatives were investigated as potential endothelin receptor (ETR) ligands. mdpi.com Docking studies were performed to elucidate the binding mode of these compounds within the endothelin A receptor (ETAR). unict.itnih.gov

The primary goals of these docking studies were:

To predict and analyze the binding poses of the synthesized 5-oxo-proline derivatives.

To understand the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. rjptonline.org

To explain the observed binding affinity and selectivity for the receptor subtype. unict.it

To provide a structural basis for the structure-activity relationships (SAR) observed in the series of compounds.

Compound CategoryTarget ReceptorKey Findings from DockingReference
1,3-Diaryl-5-oxo-proline derivativesEndothelin A Receptor (ETAR)Identified structural elements required for affinity and selectivity. unict.it
(±)-trans 3-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenyl)methyl]-5-oxo-prolineEndothelin A Receptor (ETAR)Elucidated the specific binding mode and interactions responsible for its selective affinity. researchgate.net
5-oxo-imidazoline derivativesPolo-Like Kinase 1 (PLK1)Showed strong binding affinity and identified key interactions within the enzyme's active site. samipubco.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. unimi.it By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular systems, offering insights into conformational changes, binding stability, and the influence of the solvent environment. nih.govsemanticscholar.org

While specific MD simulation studies focused solely on 5-Oxo-1-phenylproline are not prevalent in the reviewed literature, this technique is a standard and crucial follow-up to molecular docking studies for related systems. samipubco.com After docking predicts a static binding pose of a ligand in a receptor, MD simulations can be employed to:

Assess the Stability of the Docked Complex: MD simulations can test the stability of the predicted ligand-receptor interactions over a period of nanoseconds or longer. If the ligand remains stably bound in its initial docked pose throughout the simulation, it lends confidence to the docking result. samipubco.com

Analyze Conformational Flexibility: Both the ligand and the receptor are flexible. MD simulations allow for the exploration of different conformations of the this compound scaffold and the receptor's binding pocket, providing a more realistic representation of the binding event.

Refine Binding Poses: The dynamic nature of the simulation can help refine the initial docked pose to a more energetically favorable conformation.

Calculate Binding Free Energies: Advanced MD simulation techniques, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can be used to estimate the binding free energy of the ligand-receptor complex, providing a quantitative prediction of binding affinity. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO/LUMO, NBO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules from first principles. dergipark.org.tr These methods provide detailed information that is often inaccessible through classical molecular mechanics methods used in docking and MD simulations.

For this compound, DFT calculations could be used to:

Optimize Molecular Geometry: DFT can determine the most stable three-dimensional structure of the molecule in its ground state with high accuracy. The calculated bond lengths and angles can be compared with experimental data if available. researchgate.netnih.gov

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The HOMO-LUMO energy gap is an important indicator of molecular stability and chemical reactivity; a smaller gap suggests higher reactivity. dergipark.org.trnih.gov

Generate Molecular Electrostatic Potential (MEP) Maps: An MEP map illustrates the charge distribution on the molecule's surface. nih.gov It helps identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), which is crucial for understanding intermolecular interactions, including ligand-receptor binding. nih.gov

Perform Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer, hyperconjugation, and the nature of chemical bonds within the molecule. dergipark.org.trresearchgate.net It examines the delocalization of electron density between filled donor orbitals and empty acceptor orbitals, which stabilizes the molecule. nih.gov

Quantum Calculation MethodInformation ObtainedApplication to this compoundReference
Density Functional Theory (DFT) Optimized molecular geometry, vibrational frequencies, electronic properties.Determine the most stable 3D structure and predict spectroscopic properties. researchgate.net
Frontier Molecular Orbital (FMO) Analysis HOMO-LUMO energies and energy gap.Assess chemical reactivity and kinetic stability. nih.gov
Molecular Electrostatic Potential (MEP) Charge distribution and reactive sites.Predict regions involved in intermolecular interactions and potential binding sites. nih.gov
Natural Bond Orbital (NBO) Analysis Intramolecular charge transfer, donor-acceptor interactions, bond analysis.Understand the internal electronic stabilization and bonding characteristics. dergipark.org.tr

Homology Modeling for Receptor Structure Prediction

Many drug targets, particularly G-protein coupled receptors (GPCRs), lack experimentally determined three-dimensional structures from methods like X-ray crystallography. nih.gov Homology modeling, also known as comparative modeling, is a computational technique used to predict the 3D structure of a protein (the "target") based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). escholarship.org

This approach was essential in the study of 1,3-diaryl-5-oxo-proline derivatives targeting the endothelin A receptor (ETAR), a member of the GPCR family. mdpi.comunict.it Since an experimental structure for ETAR was not available, a homology model was constructed to serve as the receptor for molecular docking studies. nih.gov

The process of building the ETAR homology model involved several key steps:

Template Selection: Identifying a suitable template protein with a high degree of sequence identity to the target protein and a high-resolution experimental structure. For GPCRs, other members with known structures, such as bovine rhodopsin or the β2-adrenergic receptor, have historically been used as templates. nih.gov

Sequence Alignment: Aligning the amino acid sequence of the target (ETAR) with the template sequence. This is a critical step, as errors in alignment will lead to an incorrect model. escholarship.org

Model Building: Building the 3D model of the target protein by copying the coordinates of the aligned residues from the template and modeling the non-aligned regions (loops).

The resulting homology model of ETAR provided the necessary three-dimensional framework to perform the molecular docking studies described in section 7.1, enabling researchers to investigate the binding modes of the 5-oxo-proline derivatives and rationalize their structure-activity relationships. unict.it

Application of Machine Learning in Molecular Modeling of this compound Related Systems

Machine learning (ML) is increasingly being applied in chemistry and drug discovery to accelerate research and gain new insights from complex data. nsf.gov ML models can learn patterns from large datasets of chemical structures and biological activities to make predictions on new, untested molecules. upc.edu

In the context of this compound and related systems, ML could be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR): If a dataset of this compound derivatives with measured biological activities is available, ML algorithms can be trained to build QSAR models. These models correlate chemical features (descriptors) of the molecules with their activity, allowing for the rapid prediction of the potency of newly designed compounds.

Development of ML Force Fields: Traditional force fields used in MD simulations are based on fixed parameters. ML can be used to develop more accurate and transferable force fields by learning from high-level quantum mechanical data. mdpi.com This can lead to more reliable MD simulations of systems containing this compound.

Generative Models for de novo Design: ML-based generative models can learn the underlying principles of chemical structure and design novel molecules from scratch. upc.edu These models could be trained on known active compounds to generate new this compound derivatives with potentially improved properties.

Integration with Molecular Simulations: ML can enhance molecular simulations by helping to identify the most important collective variables that describe a complex process, like ligand binding, thereby improving the efficiency and accuracy of free energy calculations. sonar.charxiv.org

While specific applications of ML to this compound are not yet widely reported, the rapid development of these techniques suggests they will become an integral part of the computational toolkit for studying such molecular systems in the future.

Q & A

What are the key considerations for optimizing the synthesis of 5-Oxo-1-phenylproline to ensure reproducibility?

Basic Research Question
Synthetic optimization requires balancing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to maximize yield and purity. For this compound, cyclization steps often involve protecting group strategies to prevent unwanted side reactions. Detailed protocols should include stoichiometric ratios, purification methods (e.g., column chromatography or recrystallization), and spectroscopic validation (¹H/¹³C NMR, IR) to confirm structural integrity . Reproducibility hinges on transparent reporting of reaction parameters, as outlined in experimental guidelines for organic chemistry journals .

How can researchers characterize the stereochemical configuration of this compound?

Basic Research Question
Stereochemical analysis typically combines X-ray crystallography (for absolute configuration) with chiral HPLC or circular dichroism (CD) spectroscopy. For novel derivatives, single-crystal diffraction using programs like WinGX can resolve ambiguities in spatial arrangement . Comparative NMR studies with known stereoisomers (e.g., NOESY for spatial proximity) are also critical .

What pharmacological screening strategies are recommended for evaluating this compound’s bioactivity?

Basic Research Question
Initial screens should target receptor binding assays (e.g., GPCRs or enzyme inhibition) using radioligand displacement or fluorescence polarization. Dose-response curves (IC₅₀/EC₅₀) and selectivity panels (against related receptors) are essential to identify potential off-target effects. In vitro cytotoxicity assays (e.g., MTT or LDH release) validate safety profiles before advancing to animal models .

How can computational modeling improve the design of this compound derivatives with enhanced target affinity?

Advanced Research Question
Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding modes to target proteins, while molecular dynamics simulations (GROMACS) assess stability under physiological conditions. QSAR models identify critical substituents influencing activity, enabling rational modifications. Validate predictions with in vitro binding assays and crystallographic data to refine computational parameters .

How should researchers address discrepancies in reported bioactivity data for this compound across studies?

Advanced Research Question
Data contradictions often arise from variations in assay conditions (e.g., buffer pH, cell lines) or compound purity. Conduct meta-analyses to identify confounding variables and replicate experiments under standardized protocols. Statistical tools (ANOVA, Bland-Altman plots) quantify variability, while orthogonal assays (e.g., SPR vs. fluorescence) confirm mechanistic consistency .

What methodologies are effective for elucidating the metabolic pathways of this compound in vivo?

Advanced Research Question
Use isotopic labeling (¹⁴C or deuterium) combined with LC-MS/MS to track metabolite formation in plasma or hepatic microsomes. Enzyme inhibition studies (CYP450 isoforms) identify metabolic enzymes, while hepatocyte incubation assays quantify phase I/II metabolism. Compare results across species (e.g., murine vs. human microsomes) to predict interspecies variability .

What experimental strategies can enhance the selectivity of this compound for specific receptor subtypes?

Advanced Research Question
Structure-guided mutagenesis of the target receptor identifies key binding residues. Synthesize analogues with modified substituents (e.g., halogenation or bioisosteres) and screen against receptor subtype panels. Pharmacophore mapping (MOE, Discovery Studio) aligns steric/electronic features with subtype-specific cavities, prioritizing candidates for synthesis .

How can crystallographic challenges in resolving this compound-protein complexes be mitigated?

Advanced Research Question
Optimize protein-ligand co-crystallization using sparse matrix screens (varying pH, precipitants). Soak ligands into pre-formed crystals or employ cryo-EM for flexible complexes. For small-molecule crystallography, ensure high-purity compounds and use low-temperature data collection (100 K) to reduce thermal motion artifacts .

What frameworks are recommended for designing in vivo studies on this compound’s pharmacokinetics?

Advanced Research Question
Apply the PICO framework:

  • P opulation: Rodent models (e.g., Sprague-Dawley rats).
  • I ntervention: Dose-ranging studies (oral, IV, IP).
  • C omparison: Bioavailability vs. reference compounds.
  • O utcome: AUC, Cmax, T½, and tissue distribution.
    Use compartmental modeling (Phoenix WinNonlin) to derive PK parameters .

How should researchers validate analytical methods for quantifying this compound in biological matrices?

Advanced Research Question
Follow ICH Q2(R1) guidelines:

  • Specificity : Resolve peaks from matrix interferents (HPLC/UV or LC-MS).
  • Linearity : 5–8 concentration points (R² > 0.995).
  • Accuracy/Precision : Spike recovery (85–115%) and ≤15% RSD.
  • Stability : Assess freeze-thaw cycles and long-term storage (-80°C).
    Cross-validate with orthogonal methods (e.g., ELISA vs. LC-MS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.